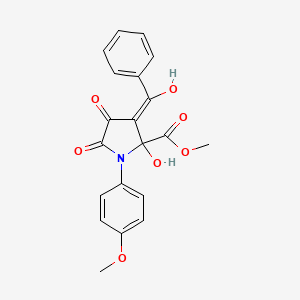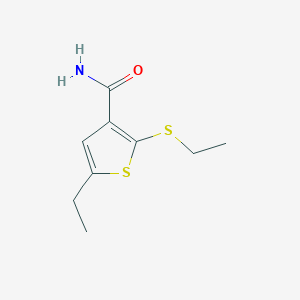![molecular formula C16H16N2OS3 B14949963 3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14949963.png)
3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE is a complex organic compound that belongs to the class of isothiazoles. This compound is characterized by the presence of butylsulfanyl and oxo-phenylethylsulfanyl groups attached to an isothiazole ring, along with a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution reactions, where a butylthiol reacts with a suitable leaving group on the isothiazole ring.
Attachment of the Oxo-Phenylethylsulfanyl Group: This step involves the reaction of the isothiazole intermediate with an oxo-phenylethylsulfanyl reagent under specific conditions to ensure selective attachment.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl groups, where nucleophiles replace the butyl or phenylethyl groups.
Hydrolysis: The carbonitrile group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isothiazoles.
Hydrolysis: Carboxylic acids, amides.
科学研究应用
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
3-(BUTYLSULFANYL)-2-CYCLOPENTEN-1-ONE: Shares the butylsulfanyl group but differs in the core structure.
3-TERT-BUTYL-7-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE: Contains similar functional groups but has a different heterocyclic core.
Uniqueness
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE is unique due to its specific combination of functional groups and the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H16N2OS3 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
3-butylsulfanyl-5-phenacylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C16H16N2OS3/c1-2-3-9-20-15-13(10-17)16(22-18-15)21-11-14(19)12-7-5-4-6-8-12/h4-8H,2-3,9,11H2,1H3 |
InChI 键 |
KLZQOWYWFSIUTI-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=NSC(=C1C#N)SCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14949890.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)

![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)

![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}benzene-1,3-diol](/img/structure/B14949942.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)

